molecular formula C5H6Br2N2O B1529160 4-Bromo-5-methoxypyrimidine hydrobromide CAS No. 1923238-80-5

4-Bromo-5-methoxypyrimidine hydrobromide

Cat. No.: B1529160
CAS No.: 1923238-80-5
M. Wt: 269.92 g/mol
InChI Key: USVRFZRQIDAOQT-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxypyrimidine hydrobromide is a chemical compound with the molecular formula C5H6Br2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxypyrimidine hydrobromide typically involves the bromination of 5-methoxypyrimidine. One common method includes the reaction of 5-methoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 4-position .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of more efficient brominating agents and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxypyrimidine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 4-amino-5-methoxypyrimidine or 4-thio-5-methoxypyrimidine.

    Oxidation Reactions: Products include 4-bromo-5-formylpyrimidine.

    Reduction Reactions: Products include 4-bromo-5-hydroxypyrimidine.

Scientific Research Applications

4-Bromo-5-methoxypyrimidine hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions.

    Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxypyrimidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 4-position and the methoxy group at the 5-position play crucial roles in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methoxypyrimidine hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

4-bromo-5-methoxypyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O.BrH/c1-9-4-2-7-3-8-5(4)6;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVRFZRQIDAOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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